6-Fluoro-8-methylisoquinoline
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Overview
Description
“6-Fluoro-8-methylisoquinoline” is a chemical compound with the molecular formula C10H8FN . It has an average mass of 161.176 Da and a monoisotopic mass of 161.064072 Da .
Synthesis Analysis
The synthesis of fluorinated isoquinolines, such as “6-Fluoro-8-methylisoquinoline”, has seen significant advancements in recent years . These advancements include non-catalyzed and transition metal-catalyzed synthetic approaches to assemble isoquinoline derivatives that are ring-fluorinated and/or result in the incorporation of fluorine-containing functional groups .
Molecular Structure Analysis
The molecular structure of “6-Fluoro-8-methylisoquinoline” consists of a bicyclic system with a nitrogen atom and a fluorine atom attached to the isoquinoline ring . The InChI code for this compound is 1S/C10H8FN/c1-7-4-8-2-3-12-6-9(8)10(11)5-7/h2-6H,1H3 .
Physical And Chemical Properties Analysis
“6-Fluoro-8-methylisoquinoline” is a compound with a molecular weight of 161.18 . It is typically stored at room temperature and is available in powder form .
Scientific Research Applications
Pharmaceuticals
Fluorinated isoquinolines, including 6-Fluoro-8-methylisoquinoline, have attracted widespread attention as important components of pharmaceuticals . They exhibit unique characteristics such as biological activities . For example, some isoquinoline-related medicines are flourishing in worldwide pharmaceutical markets .
Materials Science
Isoquinolines are essential in materials sciences because they exhibit useful physical properties . Fluorinated isoquinolines, in particular, have unique light-emitting properties , making them potentially useful in the development of new materials.
Organic Synthesis
Modern synthetic methodologies for fluorinated isoquinolines, including 6-Fluoro-8-methylisoquinoline, have been greatly developed . These approaches are presented according to the classification based on the standpoint of organic synthesis .
Bioactivity Research
The introduction of fluorine atoms often cause unique bioactivities . Therefore, 6-Fluoro-8-methylisoquinoline could be used in bioactivity research, particularly in the development of new drugs or treatments.
Supramolecular Chemistry
Fluorinated isoquinolines are also involved in supramolecular chemistry . They could be used in the study and manipulation of systems of molecules, contributing to the development of new chemical structures and reactions.
Organic Light-Emitting Diodes (OLEDs)
Due to their light-emitting properties , fluorinated isoquinolines could be used in the development of organic light-emitting diodes (OLEDs), which are used in the creation of digital displays in devices such as television screens, computer monitors, and portable systems such as smartphones.
Safety and Hazards
Mechanism of Action
Target of Action
6-Fluoro-8-methylisoquinoline belongs to the class of compounds known as fluoroquinolones . Fluoroquinolones primarily target bacterial enzymes DNA gyrase and DNA topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination .
Mode of Action
Fluoroquinolones, including 6-Fluoro-8-methylisoquinoline, interact with their targets by stabilizing a covalent enzyme-DNA complex in which the DNA is cleaved in both strands . This interaction inhibits the DNA replication process, leading to cell death . This mechanism of action makes fluoroquinolones very effective in killing bacteria .
Biochemical Pathways
The biochemical pathways affected by 6-Fluoro-8-methylisoquinoline are those involved in bacterial DNA replication and repair . By inhibiting DNA gyrase and DNA topoisomerase IV, this compound disrupts these pathways, leading to bacterial cell death .
Pharmacokinetics
The pharmacokinetics of 6-Fluoro-8-methylisoquinoline have been studied in healthy male volunteers . After oral administration, peak serum concentrations were reached between 1 and 2 hours . The elimination half-life was 7 to 8 hours, independent of the doses . The compound was mainly excreted unchanged in the urine, with 82 to 88% of the doses appearing for 72 hours . The serum protein binding was 20%, independent of the concentrations in serum .
Result of Action
The primary result of 6-Fluoro-8-methylisoquinoline’s action is the death of bacterial cells . By inhibiting key enzymes involved in DNA replication and repair, this compound prevents bacteria from proliferating, leading to their death .
Action Environment
The action of 6-Fluoro-8-methylisoquinoline, like other fluoroquinolones, can be influenced by various environmental factors. For instance, the presence of certain ions, such as magnesium and calcium, can affect the activity of fluoroquinolones . Additionally, pH levels can also influence the stability and efficacy of this compound
properties
IUPAC Name |
6-fluoro-8-methylisoquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN/c1-7-4-9(11)5-8-2-3-12-6-10(7)8/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHHHQZQMWPXLOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C=NC=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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